molecular formula C17H12ClN5O3 B2532346 3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285496-67-4

3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2532346
CAS No.: 1285496-67-4
M. Wt: 369.77
InChI Key: WBIVXGAHZOSTHY-VXLYETTFSA-N
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Description

3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a nitrobenzylidene group, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized products such as carboxylic acids.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but contains a thiazolidinone ring instead of a pyrazole ring.

    5-(3-chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring and a thiol group, differing in the heterocyclic core and functional groups.

The uniqueness of 3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O3/c18-13-5-3-12(4-6-13)15-9-16(21-20-15)17(24)22-19-10-11-1-7-14(8-2-11)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIVXGAHZOSTHY-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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